N-{4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide
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Overview
Description
N~5~-{4-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodioxole core, a chlorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-{4-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives.
Coupling with Benzodioxole: The final step involves coupling the oxadiazole-chlorophenyl intermediate with a benzodioxole derivative, typically through amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N~5~-{4-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Chemical Biology: It serves as a probe for studying biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N5-{4-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular responses such as apoptosis or inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl and heterocyclic ring features but differs in the sulfur-containing thiadiazole ring.
Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities and share some structural similarities with the benzodioxole moiety.
Uniqueness
N~5~-{4-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to the combination of its benzodioxole core, oxadiazole ring, and chlorophenyl group, which confer distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H14ClN3O4 |
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Molecular Weight |
419.8 g/mol |
IUPAC Name |
N-[4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H14ClN3O4/c23-16-6-1-14(2-7-16)22-25-20(26-30-22)13-3-8-17(9-4-13)24-21(27)15-5-10-18-19(11-15)29-12-28-18/h1-11H,12H2,(H,24,27) |
InChI Key |
UFRHRWQCQSSUBY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NOC(=N4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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